1-(Stearamidomethyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride is a chemical compound with the molecular formula C24H43ClN2O. It is known for its unique structure, which includes a pyridinium ion linked to an octadecanamide chain. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride typically involves the reaction of pyridine with octadecanoyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Pyridine+Octadecanoyl chloride→N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride
Industrial Production Methods
Industrial production of N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants and advanced purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-1-ium-1-ylmethyl)hexadecanamide chloride
- N-(pyridin-1-ium-1-ylmethyl)dodecanamide chloride
- N-(pyridin-1-ium-1-ylmethyl)octadecanamide bromide
Uniqueness
N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain and pyridinium ion contribute to its versatility in various applications, making it a valuable compound in scientific research.
Properties
CAS No. |
4261-72-7 |
---|---|
Molecular Formula |
C24H43N2O.Cl C24H43ClN2O |
Molecular Weight |
411.1 g/mol |
IUPAC Name |
N-(pyridin-1-ium-1-ylmethyl)octadecanamide;chloride |
InChI |
InChI=1S/C24H42N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-24(27)25-23-26-21-18-16-19-22-26;/h16,18-19,21-22H,2-15,17,20,23H2,1H3;1H |
InChI Key |
XAVCZNYPFYJSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.